molecular formula C9H8F4O2 B13587904 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13587904
M. Wt: 224.15 g/mol
InChI Key: UZGRZOARWCKUEH-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as Friedel-Crafts acylation followed by reduction and subsequent functional group transformations are commonly employed .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)toluene.

    Substitution: Formation of 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl bromide.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The compound may act on various enzymes and receptors, influencing biological processes through its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the simultaneous presence of fluorine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H8F4O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

UZGRZOARWCKUEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)O)F

Origin of Product

United States

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